Nebivolol - 118457-16-2

Nebivolol

Catalog Number: EVT-272652
CAS Number: 118457-16-2
Molecular Formula: C22H25F2NO4
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nebivolol is a racemic mixture of D- and L-enantiomers, characterized by its high β1-adrenoceptor selectivity. [] It exhibits a unique pharmacological profile distinct from traditional β-blockers due to its vasodilatory properties. [] Nebivolol's long-acting β-blockade is primarily exerted by the D-enantiomer. [] While it lacks intrinsic sympathomimetic activity, nebivolol demonstrates antiproliferative effects in endothelial and smooth muscle cell cultures. []

Molecular Structure Analysis

Nebivolol undergoes various metabolic reactions in vivo, primarily mediated by the cytochrome P450 2D6 enzyme. [] This metabolism results in the formation of hydroxylated metabolites, some of which possess pharmacological activity. [] The specific chemical reactions and reaction parameters are not extensively detailed in the provided papers and would require a deeper investigation into metabolic pathways and pharmacokinetic studies.

Mechanism of Action
  • Endothelium-dependent vasodilation: Nebivolol stimulates nitric oxide (NO) release, leading to vasodilation. This effect is mediated through both β3-adrenoceptor and adenosine triphosphate-dependent P2Y-receptor activation. [] This process involves the activation of endothelial nitric oxide synthase (eNOS). []

  • Endothelium-independent vasodilation: Nebivolol also elicits vasodilation independent of the endothelium. []

  • β-adrenergic receptor antagonism: D-nebivolol acts as a highly selective β1-adrenoceptor antagonist, blocking the effects of adrenaline and noradrenaline on the heart. [, ]

  • β3-adrenergic receptor agonism: Nebivolol exhibits agonist activity on β3-adrenoceptors, further contributing to its vasodilatory effects. [, ]

  • a1-adrenoceptor antagonism: Nebivolol demonstrates antagonist activity on α1-adrenoceptors, contributing to its vasodilatory effects in certain tissues like rat aorta. []

Physical and Chemical Properties Analysis

Nebivolol is a white powder with limited solubility in water. [, ] Its physical and chemical properties are not extensively discussed in the provided papers. A detailed analysis would require consultation of chemical databases and relevant literature.

Applications
  • Investigating endothelial dysfunction: Nebivolol serves as a valuable tool for studying endothelial dysfunction, a key factor in various cardiovascular diseases. Its ability to stimulate NO production and improve endothelial function makes it suitable for exploring the mechanisms underlying endothelial dysfunction and evaluating potential therapeutic interventions. [, , , , ]

  • Exploring β-adrenergic receptor signaling: Nebivolol's interaction with β-adrenergic receptors, particularly its β3-agonist activity, makes it a useful research tool for investigating the complex signaling pathways associated with these receptors. [, , ]

  • Studying the role of NO in cardiovascular health: Nebivolol's NO-mediated vasodilatory effects allow researchers to delve into the crucial role of NO in maintaining cardiovascular health and its implications in disease states like hypertension and heart failure. [, , ]

  • Investigating the interplay of different vasodilatory mechanisms: Nebivolol's multi-faceted vasodilatory action, involving both endothelium-dependent and endothelium-independent mechanisms, provides a valuable platform for studying the interplay of various pathways that contribute to vascular tone regulation. [, ]

  • Exploring the potential benefits of β-blockers with vasodilatory properties: Nebivolol's unique profile compared to traditional β-blockers allows researchers to investigate the potential advantages of combining β-blockade with vasodilation for treating cardiovascular diseases. [, , ]

Examples of Research Findings Using Nebivolol:

  • Nebivolol improves endothelial function in hypertensive patients by increasing NO bioavailability. []
  • Nebivolol prevents smoking-induced endothelial dysfunction in young healthy volunteers. []
  • Nebivolol attenuates NLRP3 inflammasome activation and improves vascular remodeling in obese rats. [, ]
  • Nebivolol reduces the frequency of in-stent restenosis after percutaneous coronary intervention. []
  • Nebivolol elicits dilation of cerebral arteries by reducing smooth muscle intracellular calcium. []
Future Directions
  • Exploring the potential of nebivolol for repurposing in other disease areas: Given its anti-inflammatory and antioxidant properties, investigating the potential of nebivolol for treating diseases beyond the cardiovascular system, such as cancer and neurodegenerative disorders, represents an intriguing avenue for future research. []

Atenolol

  • Compound Description: Atenolol is a selective β1-adrenergic receptor antagonist, commonly used as an antihypertensive agent. Unlike nebivolol, atenolol does not possess vasodilatory properties. [, , , , , , , , ]
  • Relevance: Atenolol serves as a key comparison point for nebivolol in numerous studies due to its shared β1-adrenergic receptor blocking action but distinct lack of nitric oxide-mediated vasodilation. This distinction highlights the unique pharmacological profile of nebivolol. [, , , , , , , , ]

Metoprolol

  • Compound Description: Metoprolol is another selective β1-adrenergic receptor antagonist used in treating hypertension and heart failure. Like atenolol, it lacks the vasodilatory effects mediated by nitric oxide, differentiating it from nebivolol. [, , , ]
  • Relevance: Metoprolol, alongside atenolol, helps researchers define nebivolol's unique position within the class of β1-adrenergic receptor antagonists. The contrasting vasodilatory actions between nebivolol and metoprolol are a significant point of investigation in understanding nebivolol's broader cardiovascular benefits. [, , , ]

Carvedilol

  • Compound Description: Carvedilol is a non-selective β-adrenergic receptor antagonist that also exhibits α1-adrenergic receptor blocking activity. It shares nebivolol's ability to induce nitric oxide production, although potentially through different mechanisms. [, , , ]
  • Relevance: Carvedilol's pharmacological profile overlaps with nebivolol in terms of vasodilatory action, setting it apart from other β-blockers like atenolol and metoprolol. Comparative studies between nebivolol and carvedilol are crucial for dissecting the specific contributions of their different mechanisms to their overall cardiovascular effects. [, , , ]

Bisoprolol

  • Compound Description: Bisoprolol is a highly selective β1-adrenergic receptor antagonist primarily used in treating hypertension and heart failure. []
  • Relevance: Bisoprolol serves as another comparator to nebivolol, highlighting the unique nitric oxide-mediated vasodilatory actions of nebivolol within the class of β1-adrenergic receptor antagonists. []

SR59230A

  • Compound Description: SR59230A is a selective β3-adrenergic receptor antagonist. It is used experimentally to investigate the role of β3-adrenergic receptors in various physiological processes. [, , ]
  • Relevance: SR59230A is crucial in dissecting nebivolol's mechanism of action. Studies demonstrate that SR59230A inhibits nebivolol-induced vasodilation, indicating that nebivolol's vasodilatory effects are mediated, at least in part, through β3-adrenergic receptor activation. [, , ]

L-NNA (NG-Nitro-L-arginine methyl ester)

  • Compound Description: L-NNA is a non-selective nitric oxide synthase (NOS) inhibitor, commonly used to investigate the role of nitric oxide in various physiological processes. [, , , , , , , ]
  • Relevance: L-NNA consistently attenuates or abolishes nebivolol's vasodilatory effects, confirming that nitric oxide production by NOS is a central mechanism of nebivolol's action on blood vessels. [, , , , , , , ]

ODQ (1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one)

  • Compound Description: ODQ is a selective inhibitor of soluble guanylate cyclase, the enzyme responsible for converting GTP to cGMP, a key secondary messenger in the nitric oxide signaling pathway. [, , ]
  • Relevance: Studies using ODQ demonstrate that inhibiting soluble guanylate cyclase attenuates the vasodilatory effect of nebivolol. This suggests that nebivolol's action on blood vessels involves the activation of the NO-cGMP pathway, further supporting the involvement of nitric oxide in its mechanism. [, , ]

SR 58611A

  • Compound Description: SR 58611A is a selective β3-adrenergic receptor agonist. It is used experimentally to investigate the role of β3-adrenergic receptors. []
  • Relevance: Similar to nebivolol, SR 58611A induces endothelium-dependent relaxation in rat aorta, further supporting the hypothesis that nebivolol's vasodilatory effects are mediated through β3-adrenergic receptor activation. []

Acetylcholine

  • Compound Description: Acetylcholine is a neurotransmitter that induces vasodilation by stimulating the release of nitric oxide from endothelial cells. [, , ]
  • Relevance: Acetylcholine serves as a standard endothelium-dependent vasodilator in studies assessing nebivolol's effects on vascular function. Comparing nebivolol's actions to those of acetylcholine helps to elucidate the involvement of endothelial nitric oxide production in nebivolol's vasodilatory effects. [, , ]

Sodium Nitroprusside

  • Compound Description: Sodium nitroprusside is a nitric oxide donor that causes vasodilation independent of endothelial function. []
  • Relevance: Sodium nitroprusside provides a means to assess endothelium-independent vasodilation. Comparing responses to nebivolol with those of sodium nitroprusside helps to distinguish between endothelium-dependent and -independent mechanisms of nebivolol's vasodilatory action. []

Endothelin-1 (ET-1)

  • Compound Description: Endothelin-1 is a potent vasoconstrictor peptide. [, ]
  • Relevance: Endothelin-1 precontraction allows researchers to assess the vasodilatory effects of nebivolol in a preconstricted vessel, mimicking a pathophysiological state. [, ]

Tetrahydrobiopterin (BH4)

  • Compound Description: Tetrahydrobiopterin (BH4) is an essential cofactor for nitric oxide synthase (NOS). []
  • Relevance: Studies investigating the combined effects of BH4 and nebivolol demonstrate synergistic improvement in cardiac diastolic function. This synergy highlights the importance of NOS activity and nitric oxide bioavailability in the therapeutic effects of nebivolol. []

Fluvoxamine

  • Compound Description: Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) that also inhibits cytochrome P450 (CYP) enzymes, particularly CYP2D6, which is involved in nebivolol metabolism. []
  • Relevance: Research on fluvoxamine co-administration with nebivolol investigates potential drug interactions arising from altered nebivolol metabolism. This interaction highlights the importance of understanding the metabolic pathways of nebivolol and potential clinical implications. []

14. 4-OH-nebivolol * Compound Description: 4-OH-nebivolol is an active hydroxylated metabolite of nebivolol. [] * Relevance: Understanding the pharmacokinetic properties of 4-OH-nebivolol is crucial because it contributes to the overall pharmacodynamic effects of nebivolol. Research suggests that 4-OH-nebivolol may play a role in nebivolol's antihypertensive actions, particularly in individuals who extensively metabolize nebivolol. []

D-Nebivolol

  • Compound Description: D-nebivolol is one of the two enantiomers of the racemic drug nebivolol. It exhibits higher selectivity for β1-adrenergic receptors compared to the L-enantiomer. [, , , ]
  • Relevance: Research suggests that D-nebivolol might be the primary contributor to nebivolol's β1-adrenergic receptor blocking activity and also possesses vasodilatory properties. This distinction is key to understanding the individual contributions of each enantiomer to the overall pharmacological profile of nebivolol. [, , , ]

L-Nebivolol

  • Relevance: The differing pharmacological activities of L-nebivolol compared to D-nebivolol emphasize the complexity of nebivolol's action. Studies focusing on L-nebivolol help to understand its specific contribution to vasodilation and potential additional cardiovascular benefits of nebivolol. [, , , ]

Properties

CAS Number

118457-16-2

Product Name

Levonebivolol

IUPAC Name

(1S)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol

Molecular Formula

C22H25F2NO4

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22+/m0/s1

InChI Key

KOHIRBRYDXPAMZ-YHDSQAASSA-N

SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O

Solubility

0.091g/100mL

Synonyms

67555, R
alpha,alpha'-(iminobis(methylene))bis(6-fluoro-3,4-dihydro)-2H-1-benzopyran-2-methanol
Bystolic
Hydrochloride, Nebivolol
Lobivon
Nebilet
nebivolol
nebivolol hydrochloride
R 67555
R-67555
R67555
Silosta

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.